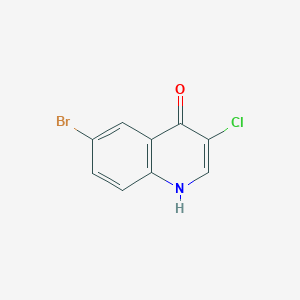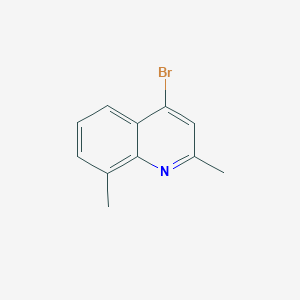
Tert-butyl 2-(3-nitrophenyl)acetate
描述
Tert-butyl 2-(3-nitrophenyl)acetate is an organic compound with the molecular formula C12H15NO4. It is a nitroaromatic ester, characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-nitrophenyl)acetate typically involves the esterification of 2-(3-nitrophenyl)acetic acid with tert-butanol. A common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The process involves the reaction of 2-(3-nitrophenyl)acetic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(3-aminophenyl)acetate.
Substitution: Formation of nitro-substituted or halogen-substituted derivatives.
科学研究应用
Tert-butyl 2-(3-nitrophenyl)acetate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and as a probe to investigate biochemical pathways involving nitroaromatic compounds.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of tert-butyl 2-(3-nitrophenyl)acetate involves its interaction with biological molecules through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular components. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.
相似化合物的比较
Tert-butyl 2-(4-nitrophenyl)acetate: Similar structure but with the nitro group at the para position.
Tert-butyl 2-(2-nitrophenyl)acetate: Similar structure but with the nitro group at the ortho position.
Methyl 2-(3-nitrophenyl)acetate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness: Tert-butyl 2-(3-nitrophenyl)acetate is unique due to the position of the nitro group on the phenyl ring and the presence of the bulky tert-butyl ester group. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from its analogs.
属性
IUPAC Name |
tert-butyl 2-(3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-5-4-6-10(7-9)13(15)16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFVPZNVGGXZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
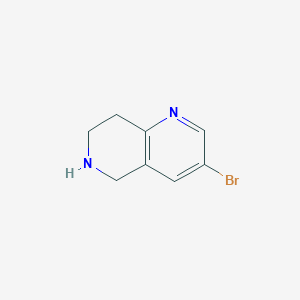
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)


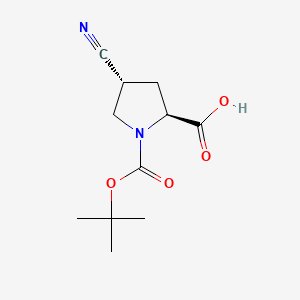
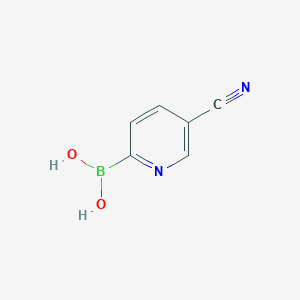
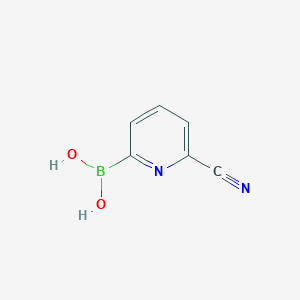


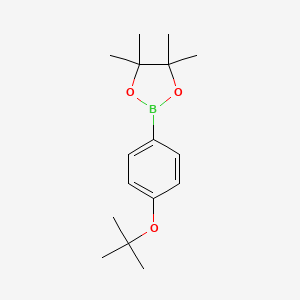
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
